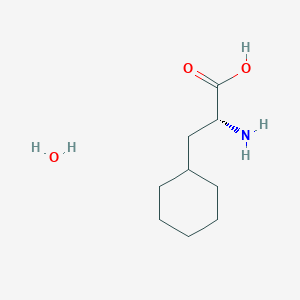

3-Cyclohexyl-D-alanine hydrate

Beschreibung

BenchChem offers high-quality 3-Cyclohexyl-D-alanine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-D-alanine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQIWAIDCEDEF-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213178-94-0 | |

| Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hydrophobic Interactions of D-Cyclohexylalanine in Enzyme Active Sites

Abstract

In the landscape of rational drug design and enzyme mechanism elucidation, the nuanced roles of non-proteinogenic amino acids are of paramount importance. Among these, D-cyclohexylalanine (D-Cha) presents a compelling case study due to its unique structural and physicochemical properties. The bulky and hydrophobic cyclohexyl side chain of D-Cha offers a powerful tool for probing and modulating hydrophobic interactions within the constrained environment of an enzyme's active site.[1][2] This guide provides a comprehensive technical overview of the principles, methodologies, and applications related to the hydrophobic interactions of D-Cha in enzyme active sites. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique amino acid to enhance peptide stability, receptor binding affinity, and overall therapeutic efficacy. We will delve into the fundamental thermodynamics of hydrophobic interactions, explore the specific attributes of D-Cha, and detail the experimental and computational techniques used to characterize its engagement with enzyme active sites.

The Foundational Role of Hydrophobic Interactions in Enzymology

Hydrophobic interactions are a primary driving force in protein folding, stability, and molecular recognition.[3] These interactions arise from the tendency of nonpolar molecules or molecular moieties to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water.[4] In the context of enzyme active sites, which are often characterized by hydrophobic pockets or clefts, these interactions are critical for:

-

Substrate Recognition and Binding: The initial, noncovalent association of a substrate or inhibitor with an enzyme is frequently mediated by the desolvation of hydrophobic surfaces on both the ligand and the enzyme.[5] This release of ordered water molecules into the bulk solvent results in a favorable increase in entropy, contributing significantly to the binding free energy.

-

Catalytic Efficiency: The hydrophobic environment of an active site can enhance reaction rates by several mechanisms. It can lower the effective dielectric constant, promoting electrostatic interactions, and can destabilize charged ground states relative to more charge-delocalized transition states. Furthermore, the exclusion of water can prevent competing hydrolysis reactions.[6]

-

Specificity: The precise shape and chemical nature of a hydrophobic pocket dictate which ligands can bind with high affinity.[7] This "lock-and-key" or "induced fit" model is fundamental to the specificity of enzyme action.[5]

The incorporation of non-standard amino acids with tailored hydrophobic properties, such as D-cyclohexylalanine, provides a strategic avenue for exploiting these principles in drug design and mechanistic studies.[1]

D-Cyclohexylalanine: A Profile

D-cyclohexylalanine is a non-proteinogenic amino acid distinguished by its cyclohexyl side chain, which replaces the phenyl group of phenylalanine.[8] This substitution imparts several key characteristics that are highly advantageous in the design of bioactive peptides and enzyme inhibitors.

Physicochemical Properties

| Property | Value/Description | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid | [8] |

| Molecular Formula | C9H17NO2 | [8] |

| Molecular Weight | 171.24 g/mol | [8] |

| Side Chain Nature | Bulky, non-aromatic, highly hydrophobic | [1] |

| Chirality | D-configuration | [1] |

The D-configuration of the alpha-carbon is particularly significant as it confers resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1] This proteolytic stability is a critical factor in enhancing the in vivo half-life and oral bioavailability of peptide-based therapeutics.[1]

Advantages in Modulating Hydrophobic Interactions

The cyclohexyl group of D-Cha offers distinct advantages over the aromatic side chains of phenylalanine or tyrosine and the aliphatic side chains of leucine or isoleucine:

-

Increased Hydrophobicity and Bulk: The saturated cyclohexyl ring is more hydrophobic and sterically demanding than a phenyl ring. This allows it to engage more extensively with and fill larger hydrophobic pockets in an enzyme's active site.[1][2]

-

Conformational Rigidity: The chair and boat conformations of the cyclohexyl ring introduce a degree of conformational constraint that can be beneficial for pre-organizing a peptide backbone into a bioactive conformation, thereby reducing the entropic penalty of binding.

-

Absence of π-π Interactions: Unlike aromatic residues, the cyclohexyl group does not participate in π-π stacking or cation-π interactions. This allows for the specific dissection of hydrophobic contributions from other types of interactions.

Characterizing D-Cha Interactions in Enzyme Active Sites: A Methodological Approach

A multi-faceted approach combining biophysical, biochemical, and computational methods is essential for a thorough understanding of how D-Cha interacts with an enzyme active site.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions in solution.[9] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol: ITC Analysis of Enzyme-Inhibitor Binding

-

Sample Preparation:

-

Express and purify the target enzyme to >95% homogeneity.

-

Synthesize or procure the D-Cha-containing peptide inhibitor.

-

Accurately determine the concentrations of both the enzyme and the inhibitor.

-

Thoroughly dialyze both the enzyme and the inhibitor against the same buffer to minimize heats of dilution.[10]

-

-

ITC Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Ka, ΔH, and n.

-

The thermodynamic signature obtained from ITC can reveal the nature of the driving forces for binding. A large negative ΔH suggests favorable enthalpic contributions from hydrogen bonding and van der Waals interactions, while a positive ΔS indicates a dominant role for the hydrophobic effect.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about the enzyme-inhibitor complex, offering a direct visualization of the interactions between D-Cha and the active site residues.[12][13]

Experimental Workflow: X-ray Crystallography of an Enzyme-D-Cha Inhibitor Complex

Caption: Workflow for determining the crystal structure of an enzyme-inhibitor complex.

The resulting electron density map will clearly show the orientation of the D-Cha side chain within the hydrophobic pocket and its specific contacts with neighboring amino acid residues. This structural data is invaluable for structure-activity relationship (SAR) studies and for guiding further inhibitor design.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique for probing the contribution of individual active site residues to the binding of a D-Cha-containing inhibitor.[14] By systematically replacing hydrophobic residues in the active site with smaller (e.g., alanine) or more polar amino acids, one can quantify the impact of specific interactions on binding affinity.

Experimental Protocol: Alanine Scanning Mutagenesis

-

Mutant Design: Identify putative hydrophobic contact residues from a crystal structure or a homology model.

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired alanine mutations into the gene encoding the enzyme.

-

Protein Expression and Purification: Express and purify the mutant enzymes.

-

Functional Analysis:

-

Perform enzyme kinetic assays to determine the catalytic efficiency (kcat/Km) of the mutants.

-

Use ITC to measure the binding affinity of the D-Cha inhibitor for each mutant enzyme.

-

-

Data Interpretation: A significant decrease in binding affinity upon mutation of a specific residue indicates its importance in the hydrophobic interaction with the D-Cha side chain.

Computational Modeling

Molecular dynamics (MD) simulations and docking studies provide a dynamic and energetic perspective on the binding of D-Cha within an active site.[15] These computational approaches can:

-

Predict the preferred binding pose of a D-Cha-containing inhibitor.

-

Analyze the conformational changes in both the enzyme and the inhibitor upon binding.

-

Calculate the free energy of binding and decompose it into contributions from different types of interactions.

-

Simulate the effects of site-directed mutations on inhibitor binding.[16]

Applications in Drug Development

The strategic incorporation of D-cyclohexylalanine has proven to be a successful strategy in the development of potent and selective enzyme inhibitors and receptor antagonists.[1][17]

Case Study: Serine Protease Inhibitors

Many serine proteases, such as thrombin and chymotrypsin, have well-defined hydrophobic pockets (e.g., the S1 pocket) that accommodate the side chain of the substrate residue at the cleavage site.[7] Designing peptide inhibitors where D-Cha is positioned to occupy this pocket can lead to high-affinity binding. The bulky cyclohexyl group can effectively fill the pocket, maximizing van der Waals contacts and displacing water molecules, while the D-configuration provides proteolytic resistance.[2]

Enhancing Bioavailability

The increased lipophilicity imparted by the D-Cha side chain can improve the pharmacokinetic properties of a peptide drug, such as its absorption and distribution.[8] By masking polar peptide bonds and increasing the overall hydrophobicity, D-Cha can enhance the ability of a peptide to cross biological membranes.

Future Perspectives

The study of hydrophobic interactions involving D-cyclohexylalanine continues to be a fertile area of research. Future directions include:

-

Design of Novel Enzyme Inhibitors: The principles outlined in this guide can be applied to the design of inhibitors for a wide range of enzyme targets implicated in disease.

-

Protein Engineering: D-Cha can be incorporated into proteins to enhance their stability or to create novel binding sites.

-

Advanced Computational Methods: The continued development of more accurate force fields and enhanced sampling techniques in MD simulations will provide deeper insights into the dynamics and thermodynamics of D-Cha interactions.[15]

By integrating the experimental and computational approaches described herein, researchers can fully harness the potential of D-cyclohexylalanine as a powerful tool for modulating enzyme function and for the development of next-generation therapeutics.

References

-

Hydrophobic Interactions. (2023, January 29). Chemistry LibreTexts. [Link]

-

Hydrophobicity-Based Force Field In Enzymes. (2024, February 7). ACS Omega. [Link]

-

Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023, December 19). Journal of Medicinal Chemistry. [Link]

-

Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC. (2023, December 19). PubMed Central. [Link]

-

Molecular Structure of Hydrophobins Studied with Site-Directed Mutagenesis and Vibrational Sum-Frequency Generation Spectroscopy - PubMed Central. PubMed Central. [Link]

-

Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

-

Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. NIH. [Link]

-

The Central Role of Enzymes as Biological Catalysts. The Cell - NCBI Bookshelf. [Link]

-

Fmoc-D-cyclohexylalanine | C24H27NO4. PubChem - NIH. [Link]

-

Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC. NIH. [Link]

-

The Behavior of the Hydrophobic Effect under Pressure and Protein Denaturation. NIH. [Link]

-

The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. PubMed. [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

-

Computational design of highly active de novo enzymes. bioRxiv. [Link]

-

X-ray Protein Crystallography. Physics LibreTexts. [Link]

-

Site-directed mutagenesis to study hydrophobic binding site? ResearchGate. [Link]

-

Chapter 7: Catalytic Mechanisms of Enzymes. Chemistry - Western Oregon University. [Link]

-

Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. Taylor & Francis Online. [Link]

-

Exploring the challenges of computational enzyme design by rebuilding the active site of a dehalogenase - PMC. NIH. [Link]

-

What Are The Thermodynamics Of Hydrophobic Interactions? YouTube. [Link]

-

Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

-

Effects of Site-Directed Mutations on the Communicability between Local Segments and Binding Pocket Distortion of Engineered GH11 Xylanases Visualized through Network Topology Analysis. MDPI. [Link]

-

Protein Crystallization for X-ray Crystallography. YouTube. [Link]

-

D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6. PubChem. [Link]

-

The hydrophobic effect in reaction mechanism studies and in catalysis by artificial enzymes. ResearchGate. [Link]

-

Thermodynamics of Hydrophobic Amino Acids in Solution: A Combined Experimental–Computational Study. ACS Publications. [Link]

-

Amino acid interactions that facilitate enzyme catalysis. AIP Publishing. [Link]

-

Computational Enzyme Design. Baker Lab. [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

-

X-ray Crystallography: Basic principles. PROTEIN STRUCTURal Biology. [Link]

-

Computational site-directed mutagenesis studies of the role of the hydrophobic triad on substrate binding in cholesterol oxidase. PubMed. [Link]

-

Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC. NIH. [Link]

-

How to choose the concentration of protein and ligand for ITC experiment? ResearchGate. [Link]

-

Directed mutational scanning reveals a balance between acidic and hydrophobic residues in strong human activation domains. Digital Commons@Becker. [Link]

-

b: mechanisms of enzyme catalysis. csbsju. [Link]

-

The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth - PMC. NIH. [Link]

-

The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Behavior of the Hydrophobic Effect under Pressure and Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Central Role of Enzymes as Biological Catalysts - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chapter 7: Catalytic Mechanisms of Enzymes - Chemistry [wou.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Protein X-ray Crystallography [proteinstructures.com]

- 14. researchgate.net [researchgate.net]

- 15. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational site-directed mutagenesis studies of the role of the hydrophobic triad on substrate binding in cholesterol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

A Technical Guide to Enhancing Peptide Metabolic Stability Through D-Isomer Configuration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide therapeutics offer a compelling combination of high specificity, potency, and a favorable safety profile, positioning them as a vital class of drugs. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. This technical guide provides an in-depth exploration of a cornerstone strategy to overcome this limitation: the substitution of naturally occurring L-amino acids with their D-isomer counterparts. We will dissect the fundamental mechanism of stereospecific enzymatic recognition, detail field-proven experimental protocols for quantifying stability, and present a framework for the rational design of metabolically robust peptide drug candidates.

The Challenge of Peptide Therapeutics: The Metabolic Hurdle

Peptides are naturally occurring biological molecules that play crucial roles as hormones, neurotransmitters, and signaling molecules. Their therapeutic potential is vast, yet their journey from a promising lead to a clinical candidate is fraught with challenges, the most significant of which is their susceptibility to enzymatic degradation.[1]

-

The Proteolytic Barrier: The human body is replete with a vast arsenal of proteases and peptidases, particularly in the plasma, liver, and digestive system.[2] These enzymes are designed to rapidly break down proteins and peptides into their constituent amino acids for recycling.[1] This efficient system, while essential for normal physiology, poses a major obstacle for peptide drugs, leading to a short in-vivo half-life and reduced bioavailability.[3]

-

Consequences of Instability: Rapid degradation significantly curtails a peptide's ability to reach its target tissue in sufficient concentrations.[1] This necessitates larger or more frequent doses, increasing the cost of treatment and the potential for side effects. For peptide-based diagnostics, such as PET radiopharmaceuticals, metabolic instability can lead to high background signals and reduced imaging sensitivity.[1]

The Stereochemical Shield: Mechanism of D-Isomer Protection

The primary reason D-amino acid substitution is so effective lies in the fundamental principles of enzyme-substrate interaction.

The Principle of Enzymatic Stereospecificity

Virtually all proteases in higher organisms are chiral and have evolved to recognize and cleave peptide bonds flanked by L-amino acids, the exclusive building blocks of natural protein synthesis.[4][5][6] This specificity is governed by the three-dimensional geometry of the enzyme's active site, which forms a precise complementary surface to the L-configured substrate. Any deviation from this specific "lock-and-key" fit dramatically reduces or completely abrogates enzymatic activity.

How D-Amino Acid Incorporation Disrupts Recognition

Substituting an L-amino acid with its D-isomer introduces a profound change in the local stereochemistry of the peptide backbone. While chemically identical in composition, the D-amino acid is a non-superimposable mirror image of the L-form.[7][8] This inversion alters the spatial orientation of the amino acid side chain relative to the peptide backbone.

When a protease encounters a peptide containing a D-amino acid at or near its recognition motif, the enzyme's active site is unable to achieve the necessary conformation for binding and subsequent catalysis. This steric hindrance acts as a "stereochemical shield," rendering the adjacent peptide bonds resistant to cleavage.[6][9] The result is a significant increase in the peptide's resistance to proteolysis and, consequently, an extended plasma half-life.[6][10][11][12]

Caption: Steric hindrance prevents protease binding to D-isomer peptides.

Experimental Validation: Quantifying Metabolic Stability

To evaluate the efficacy of D-isomer substitution, it is essential to perform robust in vitro stability assays. The primary goal of these experiments is to quantify the rate at which the parent peptide disappears over time in a biologically relevant matrix.

Protocol 1: In Vitro Plasma Stability Assay

This assay is a cornerstone for early-stage drug development, simulating the enzymatic environment the peptide will encounter in the bloodstream.

Objective: To determine the half-life (t½) of a peptide in plasma.

Materials:

-

Test Peptide and D-isomer analog (stock solution in DMSO, e.g., 1 mM)

-

Pooled human plasma (or species of interest, e.g., rat, mouse), anticoagulated with K2-EDTA or sodium heparin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Quenching Solution: Acetonitrile (ACN) containing an internal standard (a stable, non-related peptide or small molecule)

-

Microcentrifuge tubes or 96-well plates

-

LC-MS/MS system for analysis

Step-by-Step Methodology:

-

Pre-warm Plasma: Thaw frozen plasma at 37°C and pre-warm to the same temperature for at least 15 minutes before starting the reaction.

-

Initiate Reaction: In a microcentrifuge tube, add the test peptide stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM.[13] Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity.[14] Vortex gently to mix.

-

Time Course Sampling: Incubate the mixture at 37°C.[15] At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[13]

-

Quench Reaction: Immediately add the aliquot to a tube containing at least 3 volumes of ice-cold Quenching Solution (Acetonitrile with internal standard).[13][16] This step simultaneously stops all enzymatic activity by precipitating plasma proteins and prepares the sample for analysis.

-

Protein Precipitation: Vortex the quenched sample vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]

-

Sample Analysis: Carefully transfer the supernatant to an autosampler vial or well plate for LC-MS/MS analysis. The LC-MS/MS method should be optimized to separate the parent peptide from any potential metabolites and the internal standard.[18]

-

Control Samples:

-

T=0 Control: The 0-minute time point represents the initial concentration of the peptide.

-

Negative Control: Incubate the peptide in heat-inactivated plasma (heated at 56-60°C for 30-60 minutes) to differentiate enzymatic degradation from potential chemical instability.

-

Caption: Workflow for a typical in vitro plasma stability assay.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in the liver and are a major source of drug metabolism.[16][19]

Objective: To determine the intrinsic clearance of a peptide by liver microsomal enzymes.

Materials:

-

Pooled liver microsomes (human or other species)

-

NADPH regenerating system (Cofactor required for CYP activity)[17]

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Other materials are as described in the plasma stability assay.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a tube, prepare a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test peptide in phosphate buffer.[16][19] Pre-incubate this mixture at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[16][17]

-

Time Course and Quenching: Follow the same time course sampling and quenching procedure (steps 3-5) as described in the plasma stability assay.

-

Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.[16]

-

Control Samples:

-

Minus Cofactor Control: Run a parallel incubation without the NADPH regenerating system.[16] Degradation observed in this control is not CYP-mediated.

-

Positive Controls: Include compounds with known low and high clearance rates (e.g., Diazepam and Verapamil, respectively) to validate the assay performance.[19]

-

Data Interpretation and Application

Quantifying Stability: Half-Life (t½) Calculation

The primary output of these stability assays is the peptide's half-life. This is calculated from the rate of disappearance of the parent peptide over time.

-

Plot Data: Plot the natural logarithm (ln) of the percentage of parent peptide remaining versus time.

-

Determine Slope: The data points should form a linear relationship. The slope of this line represents the elimination rate constant (k).

-

Calculate Half-Life: The half-life is calculated using the formula: t½ = 0.693 / k [15]

A longer half-life indicates greater metabolic stability.

Comparative Analysis

The true power of this strategy is revealed through direct comparison. By assaying the parent L-peptide alongside one or more D-isomer-substituted analogs, a clear structure-stability relationship can be established.

Table 1: Example Stability Data for Peptide-X and its D-Isomer Analog

| Compound | Substitution | Plasma Half-Life (t½, minutes) | Microsomal Half-Life (t½, minutes) |

| Peptide-X (Parent) | All L-amino acids | 12 | 25 |

| Peptide-X-D-Ala2 | L-Ala at position 2 -> D-Ala | > 240 | > 240 |

| Peptide-X-D-Phe5 | L-Phe at position 5 -> D-Phe | 95 | 150 |

This data clearly demonstrates that substituting the L-alanine at position 2 with a D-alanine provides a dramatic improvement in stability in both plasma and liver microsomes.

Strategic Considerations and Broader Implications

While D-amino acid substitution is a powerful tool, its application requires careful consideration:

-

Position of Substitution: The placement of the D-isomer is critical. It is most effective at or near known protease cleavage sites.[10] However, substitutions within a critical binding motif can disrupt the peptide's interaction with its therapeutic target, leading to a loss of biological activity.[10][11] Therefore, a balance must be struck between enhancing stability and preserving potency.

-

Impact on Bioactivity: It is imperative to test the biological activity of any modified peptide. Simply replacing L- for D-amino acids can alter the peptide's surface topology, potentially abolishing its function.[9] The goal is to find a "sweet spot" where stability is increased without significantly compromising efficacy.

-

Immunogenicity: Because peptides composed entirely of D-amino acids are not processed and presented by the body's antigen-presenting cells in the same way as L-peptides, they are reported to have low immunogenicity.[9]

Conclusion

The incorporation of D-amino acids is a robust, validated, and highly effective strategy for overcoming the primary hurdle in peptide drug development: metabolic instability. By providing a stereochemical shield against proteolytic degradation, this approach can dramatically extend a peptide's in-vivo half-life. A thorough understanding of the underlying enzymatic principles, coupled with rigorous experimental validation using the protocols outlined in this guide, enables drug development professionals to rationally design and select peptide candidates with significantly improved pharmacokinetic profiles, paving the way for the next generation of safe and effective peptide therapeutics.

References

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF. Available at: [Link]

-

Lien, K., & Lajoie, G. A. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters. Available at: [Link]

-

Zheng, Y., & Li, M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]

-

ResearchGate. (2013). Why does the body prefer L-amino acids (to D-amino acids) and D-glucose ( to L-glucose). Any literature that provides the answer ?. Available at: [Link]

-

bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available at: [Link]

-

Veeprho. (2020). Peptides and Probable Degradation Pathways. Available at: [Link]

-

Al-Sbiei, A., & Al-Ayed, A. S. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]

-

ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available at: [Link]

-

Beinfeld, M. C., & O'Dell, J. R. (1991). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gelain, A., & D'Amato, I. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available at: [Link]

-

Li, X., Li, X., & Ma, C. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. Available at: [Link]

-

BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

-

ResearchGate. (n.d.). The use of D-amino acids in peptide design. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Available at: [Link]

-

MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Available at: [Link]

-

StudySmarter. (2023). L vs D Amino Acids: Differences & Roles. Available at: [Link]

-

ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. Available at: [Link]

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]

-

Evotec. (n.d.). Microsomal Stability. Available at: [Link]

-

ACS Publications. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. Available at: [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]

-

PNAS. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Available at: [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]

-

Evotec. (n.d.). Plasma Stability. Available at: [Link]

-

ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life | Request PDF. Available at: [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

-

ConnectSci. (2025). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Available at: [Link]

-

National Center for Biotechnology Information. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. Available at: [Link]

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. pnas.org [pnas.org]

- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 13. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 19. merckmillipore.com [merckmillipore.com]

Technical Deep Dive: 3-Cyclohexyl-D-alanine in Thrombin Inhibitor Research

[1][2]

Executive Summary

3-Cyclohexyl-D-alanine (D-Cha) represents a critical structural motif in the design of direct thrombin inhibitors (DTIs).[1][2] Unlike its aromatic counterpart D-Phenylalanine (D-Phe), D-Cha possesses a saturated, non-planar cyclohexyl ring that offers superior steric complementarity to the hydrophobic S3/S4 pocket of thrombin.[1][2] This guide analyzes the structural mechanics, synthesis, and bioassay validation of D-Cha-containing peptidomimetics, contrasting them with D-Phe and D-Cyclohexylglycine (D-Chg) analogs like melagatran.[1][2]

Part 1: Structural Biology & Mechanism of Action

The Hydrophobic S3/S4 Pocket

Thrombin's active site is characterized by a deep, negatively charged S1 pocket (Asp189) that confers specificity for basic residues (Arg/Lys), and a proximal S2 pocket (Pro-binding loop). However, the S3/S4 region (often referred to as the "aryl binding site") is a large, hydrophobic cavity lined by Leu99, Ile174, and Trp215 .

D-Cha vs. D-Phe: The "Shape Match" Hypothesis

While D-Phe has historically been the standard P3 residue (e.g., in PPACK), its planar phenyl ring does not fully occupy the volume of the S3/S4 pocket.[2]

-

D-Phe (Planar): Forms

-stacking interactions but leaves void space, allowing water molecules to remain in the hydrophobic pocket (entropic penalty).[1][2] -

D-Cha (Chair Conformation): The cyclohexyl ring adopts a chair conformation, which is non-planar and bulkier.[2] This allows it to:

-

Displace high-energy water molecules from the hydrophobic cleft (Entropy gain).

-

Maximize van der Waals contacts with the aliphatic side chains of Ile174 and Leu99.[3]

-

Key Insight: Substitution of D-Phe with D-Cha at the P3 position typically results in a 10- to 100-fold improvement in affinity (

Visualization: Thrombin-Ligand Interaction Network

The following diagram illustrates the binding topology of a generic D-Cha-Pro-Arg inhibitor within the thrombin active site.

Caption: Interaction map of D-Cha-Pro-Arg mimetic. D-Cha maximizes VdW contact in the S3 hydrophobic box.[2]

Part 2: Case Study – Inogatran vs. Melagatran

To understand the utility of D-Cha, we must distinguish it from its structural neighbor, D-Cyclohexylglycine (D-Chg).[1][2]

| Feature | Inogatran | Melagatran |

| Core Structure | Gly-D-Cha -Pip-Agm | Gly-D-Chg -Aze-PABA |

| P3 Residue | D-Cha (3-Cyclohexyl-D-alanine) | D-Chg (D-Cyclohexylglycine) |

| P2 Residue | Pipecolic Acid (Pip) | Azetidine (Aze) |

| Structural Difference | D-Cha has a | D-Chg ring is directly attached to |

| Binding Mode | D-Cha projects the ring deeper into the S3 pocket. | D-Chg is more compact; fits smaller S3 sub-sites.[1][2] |

| Selectivity | High for Thrombin vs. Trypsin.[1] | High for Thrombin.[1] |

Technical Note: The extra methylene group in D-Cha (compared to D-Chg) provides rotational freedom (

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis of D-Cha Peptides

Incorporating D-Cha requires attention to steric hindrance during coupling.[1][2]

Reagents:

-

Resin: 2-Chlorotrityl chloride resin (for protected fragments) or Rink Amide (for amides).[1][2]

-

Coupling Agents: HATU / HOAt (preferred over HBTU for sterically demanding residues).[1]

Workflow:

-

Resin Loading: Swell resin in DCM.[1] Load first residue (e.g., Fmoc-Arg(Pbf)-OH) with DIPEA.[1][2]

-

Deprotection: 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling (P2): Couple Fmoc-Pro-OH or Fmoc-Pip-OH using HATU (4 eq), HOAt (4 eq), DIPEA (8 eq) for 45 min.

-

Coupling (P3 - D-Cha):

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Purification: RP-HPLC (C18 column). D-Cha peptides are significantly more hydrophobic; expect retention time shift relative to D-Phe analogs.[1][2]

Protocol B: Determination using Chromogenic Substrate S-2238

This assay measures the inhibition of thrombin's amidolytic activity.[1]

Materials:

-

Enzyme: Human

-Thrombin (0.1 NIH U/mL final).[1][2] -

Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).[1][2]

.[1] -

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.8.

Step-by-Step:

-

Preparation: Prepare serial dilutions of the D-Cha inhibitor (e.g., 0.1 nM to 1000 nM) in Buffer.[1]

-

Incubation: Mix

Thrombin solution + -

Reaction Start: Add

S-2238 substrate (at -

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 min.

-

Analysis:

Part 4: Comparative Data Summary

The table below synthesizes literature data comparing P3 substitutions in the X-Pro-Arg scaffold.

| Inhibitor Scaffold | P3 Residue | P2 Residue | P1 Residue | Relative Potency | |

| Reference (PPACK) | D-Phe | Pro | Arg | ~10 nM | 1x |

| D-Cha Analog | D-Cha | Pro | Arg | 0.2 – 1.0 nM | 10x – 50x |

| Melagatran | D-Chg | Aze | Benzamidine | 2.0 nM | 5x |

| Inogatran | D-Cha | Pip | Agmatine | 15 nM | ~0.7x |

Note: Inogatran's lower affinity compared to the pure D-Cha-Pro-Arg sequence is due to the P1 Agmatine substitution (which is less optimal than Arg), but it gains oral bioavailability.[2]

References

-

Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry. Link

-

Teger-Nilsson, A. C., et al. (1997).[1][2] In vitro effects of inogatran, a selective low molecular weight thrombin inhibitor. Thrombosis Research. Link

-

Gustafsson, D., et al. (2004). The discovery and development of melagatran and ximelagatran. Nature Reviews Drug Discovery. Link

-

Diapharma. (n.d.).[1] Chromogenic Substrate S-2238 Data Sheet. Link

-

Steinmetzer, T., et al. (1999). New Thrombin Inhibitors Based on D-Cha-Pro-Derivatives. Journal of Enzyme Inhibition. Link[1]

Methodological & Application

Protocol for High-Purity Fmoc-Protection of 3-Cyclohexyl-D-alanine Hydrate

Strategic Planning & Scientific Rationale

The Target Molecule: 3-Cyclohexyl-D-alanine (D-Cha)

3-Cyclohexyl-D-alanine (D-Cha) is a critical non-canonical amino acid used in peptide engineering to enhance lipophilicity and metabolic stability. Unlike standard alanine, the bulky cyclohexyl side chain introduces significant hydrophobicity. This physical property dictates the solvent strategy: a robust organic co-solvent system is required to maintain solubility of the Fmoc-protected intermediate, preventing premature precipitation and incomplete reaction.

Reaction Strategy: Fmoc-OSu vs. Fmoc-Cl

For this protocol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly recommended over Fmoc-Cl.

-

Causality: Fmoc-Cl is highly reactive and prone to generating "Fmoc-dipeptides" (Fmoc-D-Cha-D-Cha-OH) via the formation of mixed anhydrides.

-

Benefit: Fmoc-OSu is less aggressive, minimizing oligomerization and racemization risks, ensuring high enantiomeric purity (>99% ee) essential for pharmaceutical applications.

The Hydrate Factor

The starting material is specified as a hydrate (typically monohydrate, MW ~189.25 g/mol vs. 171.24 g/mol anhydrous).

-

Critical Adjustment: Stoichiometry calculations must account for water content. Failure to correct for the hydrate will result in an excess of Fmoc-OSu, leading to difficult-to-remove byproducts (Fmoc-β-alanine or Fmoc-succinimide contaminants).

Materials & Stoichiometry

Reaction Scale: 10 mmol (Example Basis)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| H-D-Cha-OH[1] · H₂O | ~189.25* | 1.0 | 1.89 g | Starting Material |

| Fmoc-OSu | 337.33 | 1.1 | 3.71 g | Protecting Group Source |

| NaHCO₃ | 84.01 | 2.5 | 2.10 g | Base (pH maintenance) |

| Water (Deionized) | 18.02 | N/A | 25 mL | Solvent A (Polar) |

| 1,4-Dioxane | 88.11 | N/A | 25 mL | Solvent B (Solubilizer) |

| Ethyl Acetate | 88.11 | N/A | ~150 mL | Extraction Solvent |

| HCl (1N) | 36.46 | Excess | ~30 mL | Acidification (pH < 2) |

*Note: Verify water content on the specific Certificate of Analysis (CoA). If unspecified, assume monohydrate.

Detailed Experimental Protocol

Phase 1: Solubilization & Setup

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaHCO₃ (2.10 g) in Water (25 mL) .

-

Addition of Amino Acid: Add H-D-Cha-OH · H₂O (1.89 g) to the aqueous base. Stir until the solution is clear.

-

Insight: The zwitterionic amino acid converts to its anionic form (

), which is the active nucleophile.

-

-

Co-Solvent Addition: Add 1,4-Dioxane (25 mL) .

-

Why Dioxane? Acetone can also be used, but Dioxane typically offers better solubility for the hydrophobic cyclohexyl side chain of the product.

-

Phase 2: The Protection Reaction

-

Reagent Addition: Add Fmoc-OSu (3.71 g) slowly to the stirring mixture at Room Temperature (RT).

-

Technique: Do not dump it all at once if scaling up (>50g); add in portions to prevent localized pH drops.

-

-

Reaction Monitoring: Stir vigorously at RT for 4–16 hours .

Phase 3: Workup & Isolation

-

First Wash (Impurity Removal):

-

Dilute the reaction mixture with Water (20 mL).

-

Wash with Diethyl Ether or Ethyl Acetate (2 x 30 mL).

-

Critical Step:Discard the organic layer. This removes unreacted Fmoc-OSu and fulvene byproducts. The product is currently in the aqueous layer as a salt.

-

-

Acidification (Precipitation):

-

Cool the aqueous phase to 0–5°C (ice bath).

-

Slowly add 1N HCl while stirring until pH reaches 1–2 .

-

Observation: The solution will become cloudy as the hydrophobic Fmoc-D-Cha-OH precipitates.

-

-

Extraction:

-

Extract the milky aqueous mixture with Ethyl Acetate (3 x 40 mL).

-

Combine the organic layers.

-

-

Drying:

-

Wash the combined organic layer with Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a white foam/solid.

-

Phase 4: Crystallization (Purification)

-

Recrystallization:

-

Dissolve the crude foam in a minimum amount of hot Ethyl Acetate .

-

Add Hexane (or Petroleum Ether) dropwise until turbidity persists.

-

Allow to cool to RT, then refrigerate (4°C) overnight.

-

-

Final Isolation: Filter the white crystals, wash with cold Hexane, and dry in a vacuum desiccator over P₂O₅.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic Fmoc signals (7.3–7.9 ppm) and Cyclohexyl protons (0.8–1.7 ppm). |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak IA) | < 0.5% L-Isomer (Enantiomeric Excess > 99%) |

| Water Content | Karl Fischer | < 1.0% (Ensure hydrate is removed if anhydrous form is desired) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" during acidification | Product is too hydrophobic. | Extract immediately with EtOAc rather than waiting for a solid precipitate. |

| Low Yield | pH was too low during reaction. | Ensure pH stays >8 during Fmoc-OSu addition. |

| Dipeptide Impurity | Reaction too concentrated or wrong reagent. | Switch from Fmoc-Cl to Fmoc-OSu (as per this protocol) and dilute reaction volume. |

| Racemization | Base too strong or temp too high. | Use NaHCO₃ (weak base) strictly at RT or 0°C. Avoid NaOH. |

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for the Fmoc-protection of 3-Cyclohexyl-D-alanine hydrate.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Fmoc-D-cyclohexylalanine Compound Summary. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Mechanism and Protocol. Retrieved from [Link]

Sources

Coupling reagents for sterically hindered amino acids like D-Cha

Application Note: Advanced Coupling Strategies for Sterically Hindered Amino Acids (D-Cyclohexylalanine)

Abstract The incorporation of sterically hindered non-canonical amino acids, such as D-Cyclohexylalanine (D-Cha), into peptide sequences presents significant synthetic challenges. The bulky cyclohexyl side chain imposes steric clashes that retard nucleophilic attack, leading to incomplete coupling, deletion sequences, and increased susceptibility to racemization. This guide provides a scientifically grounded protocol for selecting and utilizing high-efficiency coupling reagents (HATU, COMU, PyAOP) to overcome these barriers. We detail the mechanistic rationale for reagent selection, optimized solvent systems, and self-validating quality control steps to ensure high-purity synthesis.

Introduction: The Steric Challenge of D-Cha

D-Cyclohexylalanine (D-Cha) is a lipophilic, non-proteinogenic amino acid often used to increase the metabolic stability and receptor selectivity of peptide therapeutics. However, its structural bulk—specifically the

-

Kinetic Retardation: The bulky side chain hinders the approach of the incoming amine to the activated ester, reducing the reaction rate constant (

) by orders of magnitude compared to Alanine or Glycine. -

Racemization Risk: Prolonged activation times required for hindered couplings increase the window for base-catalyzed proton abstraction at the

-carbon, leading to D/L scrambling (epimerization). -

Aggregation: The high lipophilicity of D-Cha promotes inter-chain hydrophobic aggregation on the solid support, further reducing effective concentration and coupling efficiency.

Reagent Selection Framework: Mechanism & Causality

Standard carbodiimide chemistries (DIC/HOBt) are often insufficient for D-Cha couplings, resulting in low conversion. The choice of reagent must balance reactivity (leaving group pKa) with stability and racemization suppression .

A. The Gold Standard: HATU

-

Mechanism: Generates an OAt-active ester.[1][2] The pyridine nitrogen in the 7-azabenzotriazole leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the coupling rate.

-

Why for D-Cha? It is the default choice for hindered couplings due to its superior kinetics.

-

Constraint: High risk of guanidinylation (capping the N-terminus) if excess reagent/base is used or if the reaction is prolonged.

B. The Modern Superior: COMU

-

Mechanism: Based on the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. It mimics the reactivity of HATU but with a safer safety profile (non-explosive) and higher solubility in DMF/NMP.

-

Why for D-Cha? Data suggests COMU often surpasses HATU in yield for extremely hindered junctions while showing lower racemization rates. It is highly effective in microwave-assisted SPPS.[3]

C. The Specialist: PyAOP

-

Mechanism: A phosphonium salt analog of HATU.

-

Why for D-Cha? Unlike HATU/COMU (uronium/aminium salts), PyAOP cannot cause guanidinylation.[3] This makes it critical for slow couplings (e.g., D-Cha onto an N-methylated residue) where the amine is exposed to the reagent for extended periods.

Experimental Protocols

Protocol A: Standard SPPS Coupling of D-Cha (Solid Phase)

Target: Coupling Fmoc-D-Cha-OH to a growing peptide chain on resin.

Materials:

-

Fmoc-D-Cha-OH (3.0 eq relative to resin loading)

-

Coupling Reagent: COMU (3.0 eq) or HATU (2.9 eq)

-

Base: DIEA (Diisopropylethylamine) (6.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 30 min. Drain.

-

Activation (Pre-activation is discouraged for HATU/COMU to prevent epimerization; in situ is preferred):

-

Dissolve Fmoc-D-Cha-OH and COMU in minimal DMF (0.2 M concentration).

-

Add DIEA immediately prior to adding to the resin.

-

Note: The solution should turn yellow (Oxyma species) or orange (HATU).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitation: Shake vigorously for 60 minutes at room temperature.

-

Optimization: For difficult sequences, use microwave irradiation (75°C for 5 mins) if resin permits.

-

-

Wash: Drain and wash with DMF (3 x 1 min).

-

Validation: Perform Kaiser Test (see Section 4). If blue (positive), proceed to Re-coupling .

Protocol B: Difficult Coupling (D-Cha onto N-Methyl/Bulky Residue)

Target: Coupling an amino acid onto the sterically hindered amine of D-Cha, or coupling D-Cha onto a hindered acceptor.

Rationale: The nucleophile is sterically crowded. Uronium salts (HATU) may cause guanidinylation before the amide bond forms.

Materials:

-

Fmoc-Amino Acid (5.0 eq)

-

Reagent: PyAOP (5.0 eq) or DIC/Oxyma Pure (5.0 eq each)

-

Base: DIEA (10.0 eq for PyAOP) or None (for DIC/Oxyma)

-

Solvent: NMP (N-methylpyrrolidone) – preferred over DMF for better swelling of hydrophobic aggregates.

Step-by-Step Procedure:

-

Solvent Swap: Wash resin with NMP (3x).

-

Activation (PyAOP Method):

-

Extended Coupling:

-

Agitate for 2 to 4 hours at room temperature.

-

Double Coupling: Drain. Repeat the step with fresh reagents for another 2 hours.

-

-

Capping (Crucial):

-

After coupling, treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap any unreacted amines. This prevents deletion sequences (n-1 peptides) that are difficult to purify.

-

Troubleshooting & Quality Control (Self-Validating Systems)

| Issue | Indicator | Root Cause | Solution |

| Incomplete Coupling | Kaiser Test stays Blue | Steric hindrance or Aggregation | 1. Double couple with PyAOP.2. Switch solvent to NMP.3. Use Microwave (50°C). |

| Racemization | LC-MS shows doublet peaks | High base concentration or long activation | 1. Use TMP (2,4,6-trimethylpyridine) instead of DIEA (weaker base).2. Use DIC/Oxyma (neutral pH). |

| Guanidinylation | Mass shift (+99 Da) | Reaction of amine with HATU/HBTU | Switch to PyAOP (Phosphonium salt) or DIC/Oxyma . |

| Aggregation | Resin does not swell; gel-like | Hydrophobic D-Cha sequence | Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X). |

Validation Tests:

-

Kaiser Test (Ninhydrin): Qualitative. Blue beads = free amine (fail). Colorless = coupled (pass). Note: D-Cha amines may react slowly with ninhydrin; heat longer.

-

Chloranil Test: Use for secondary amines (e.g., if D-Cha is N-alkylated).

-

Micro-Cleavage: Cleave a small resin sample (5 mg) with TFA/H2O/TIS for 30 min and analyze via LC-MS to confirm identity before proceeding.

Visualizations

Figure 1: Coupling Reagent Decision Tree

Caption: A logical flow for selecting the optimal coupling reagent based on steric hindrance and chemical constraints.

Figure 2: D-Cha SPPS Workflow

Caption: Step-by-step solid phase synthesis cycle optimized for D-Cyclohexylalanine incorporation.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Wang, X., et al. (2022).[7] Highly Sterically Hindered Peptide Bond Formation between

-Disubstituted -

Aapptec. (2024).[3] Aggregation, Racemization and Side Reactions in Peptide Synthesis.[8] Aapptec Technical Support. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. file.globalso.com [file.globalso.com]

- 3. bachem.com [bachem.com]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. prepchem.com [prepchem.com]

- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for the Dehydration of 3-Cyclohexyl-D-alanine Hydrate for Anhydrous Reactions

Abstract

This document provides a comprehensive guide for the dehydration of 3-Cyclohexyl-D-alanine hydrate to prepare an anhydrous form suitable for moisture-sensitive applications, particularly in peptide synthesis and other anhydrous organic reactions. Recognizing the critical impact of residual water on reaction yields and purity, this guide details a systematic approach to dehydration, emphasizing the principles of scientific integrity and experimental validation. We present protocols for thermal dehydration under vacuum, alongside robust analytical methods for the precise determination of water content and confirmation of the material's integrity post-dehydration. This guide is intended for researchers, scientists, and drug development professionals who require rigorously dried amino acid reagents.

Introduction: The Criticality of Anhydrous Amino Acids in Synthesis

3-Cyclohexyl-D-alanine is a non-proteinogenic amino acid increasingly utilized in the synthesis of peptidomimetics and other pharmacologically active compounds. Its bulky cyclohexyl group can impart unique conformational constraints and metabolic stability to peptides. Commercially, this amino acid is often supplied as a hydrate, typically a monohydrate, with a molecular formula of C₉H₁₇NO₂ · H₂O and a molecular weight of approximately 189.26 g/mol .[1] The presence of water of hydration, while often benign for general handling and storage, is a significant impediment to its use in anhydrous reaction conditions.

In peptide synthesis, particularly during the activation of the carboxylic acid moiety, water can lead to undesirable side reactions such as the hydrolysis of activated esters or coupling reagents, resulting in reduced coupling efficiency and the formation of impurities.[2] Therefore, the effective removal of water from 3-Cyclohexyl-D-alanine hydrate is a prerequisite for its successful application in these sensitive chemical transformations.

This application note provides a detailed framework for the dehydration of 3-Cyclohexyl-D-alanine hydrate, focusing on a common and accessible laboratory technique: vacuum drying. We will also discuss the essential analytical techniques for characterizing both the hydrated and anhydrous forms of the amino acid.

Characterization of 3-Cyclohexyl-D-alanine Hydrate

Prior to any dehydration procedure, it is imperative to characterize the starting material to establish a baseline for water content and thermal stability.

Theoretical Water Content

For a monohydrate (C₉H₁₇NO₂ · H₂O), the theoretical water content can be calculated as follows:

-

Molecular Weight of C₉H₁₇NO₂: 171.24 g/mol [3]

-

Molecular Weight of H₂O: 18.02 g/mol

-

Molecular Weight of C₉H₁₇NO₂ · H₂O: 189.26 g/mol

Theoretical Water Content (%) = (MW of H₂O / MW of Hydrate) x 100 = (18.02 / 189.26) x 100 ≈ 9.52%

This theoretical value serves as a benchmark for the experimental determination of water content.

Recommended Analytical Techniques

A multi-faceted analytical approach is recommended to fully understand the dehydration process.

| Analytical Technique | Purpose | Key Parameters to Determine |

| Thermogravimetric Analysis (TGA) | To determine the temperature at which dehydration occurs and to quantify the water content. | Onset and peak dehydration temperature, percentage mass loss. |

| Karl Fischer (KF) Titration | To accurately quantify the water content in the sample. | Percentage of water content (w/w). |

| Differential Scanning Calorimetry (DSC) | To investigate thermal transitions such as melting and decomposition. | Melting point (Tₘ), decomposition temperature (Tₔ). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor the removal of water by observing changes in the O-H stretching region. | Presence or absence of broad O-H stretching bands. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity of the amino acid before and after dehydration. | Chemical shifts and integration consistent with the structure. |

Dehydration Protocol: Vacuum Drying

Vacuum drying is a widely used method for removing water from thermally sensitive compounds as it allows for dehydration at lower temperatures, thereby minimizing the risk of thermal degradation.

Rationale for Method Selection

Compared to other methods like azeotropic distillation, which may introduce solvent impurities, or the use of chemical drying agents, which can be difficult to separate from the product, vacuum drying is a clean and controllable method.[4][5] It is particularly suitable for crystalline solids like amino acid hydrates.

Experimental Workflow

The following diagram illustrates the key steps in the dehydration and validation process.

Caption: Workflow for the dehydration of 3-Cyclohexyl-D-alanine hydrate.

Step-by-Step Protocol

-

Preliminary Analysis (TGA):

-

Accurately weigh 5-10 mg of 3-Cyclohexyl-D-alanine hydrate into a TGA pan.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to 250°C at a heating rate of 10°C/min.

-

Analyze the resulting TGA curve to identify the temperature range of mass loss corresponding to the removal of water. This will inform the optimal drying temperature. The dehydration is expected to occur well below the melting point of the hydrate, which is approximately 220°C.[6]

-

-

Vacuum Drying Procedure:

-

Place a known quantity (e.g., 1-5 g) of 3-Cyclohexyl-D-alanine hydrate in a clean, dry vacuum drying vessel (e.g., a vacuum oven or a flask connected to a vacuum line with a cold trap).

-

Spread the material in a thin layer to maximize the surface area for efficient drying.

-

Heat the sample under vacuum (e.g., <1 mbar) at a temperature determined from the TGA analysis. A conservative starting point would be 60-80°C.

-

Maintain these conditions for a predetermined period (e.g., 12-24 hours). The optimal time should be determined experimentally.

-

-

Monitoring and Completion of Dehydration:

-

Periodically (e.g., every 4-6 hours), cool a small, representative sample to room temperature in a desiccator and determine its water content by Karl Fischer titration.

-

The dehydration is considered complete when the water content is below a specified threshold (e.g., <0.1%) and remains constant upon further drying.

-

-

Post-Dehydration Analysis:

-

Karl Fischer Titration: Perform a final KF titration on the bulk dried material to certify its water content.[7]

-

FTIR Spectroscopy: Acquire an FTIR spectrum of the dried material. The absence of a broad absorption band in the O-H stretching region (around 3200-3600 cm⁻¹) is indicative of successful water removal.[8][9]

-

NMR Spectroscopy: Record a ¹H and ¹³C NMR spectrum of the dried material to confirm that no degradation or structural changes have occurred during the heating process.[10]

-

Causality and Self-Validation

The success of preparing anhydrous 3-Cyclohexyl-D-alanine hinges on a logical, evidence-based approach rather than a one-size-fits-all protocol.

Why Preliminary TGA is Crucial

Performing a preliminary TGA is not merely a suggestion but a cornerstone of a self-validating protocol. It provides empirical data on the dehydration temperature for the specific batch of material being used. This is critical because variations in crystal form or particle size can influence the dehydration kinetics. Drying at a temperature that is too low will be inefficient, while excessive heat risks thermal decomposition of the amino acid.

The Role of Iterative Karl Fischer Titration

Relying solely on a fixed drying time is not recommended. The rate of water removal depends on factors such as the amount of material, its surface area, and the efficiency of the vacuum system. Iterative KF titrations provide a quantitative measure of the dehydration progress, allowing the researcher to confidently determine the point at which the material is truly anhydrous. This iterative process embodies the principle of self-validation.

Handling and Storage of Anhydrous 3-Cyclohexyl-D-alanine

Once dehydrated, 3-Cyclohexyl-D-alanine is hygroscopic and will readily reabsorb moisture from the atmosphere.

-

Handling: All handling of the anhydrous material should be performed in a dry, inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.

-

Storage: The anhydrous amino acid should be stored in a tightly sealed container, preferably under an inert atmosphere, in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or indicating silica gel).

Conclusion

The preparation of anhydrous 3-Cyclohexyl-D-alanine from its hydrate is a critical enabling step for its use in moisture-sensitive reactions. The protocols outlined in this application note, centered around vacuum drying with rigorous analytical monitoring, provide a robust framework for researchers to obtain high-quality anhydrous material. By understanding the rationale behind each step and embracing a self-validating experimental design, scientists can ensure the reliability and reproducibility of their synthetic endeavors.

References

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

-

Efficient vacuum drying of amino acids. (n.d.). Process Technology Online. Retrieved from [Link]

-

Formulation of proteins in vacuum-dried glasses. II. Process and storage stability in sugar-free amino acid systems. (1999). PubMed. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. (2020, January 31). RSC Publishing. Retrieved from [Link]

-

Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses. (2015). PMC - NIH. Retrieved from [Link]

-

Hydration / Dehydration Cycles of Salt Hydrates - Studied with NMR. (2014, September 19). ISES Conference Proceedings Database. Retrieved from [Link]

-

Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

Drying Agents. (2021, September 27). YouTube. Retrieved from [Link]

-

Azeotropic distillation. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. 3-Cyclohexyl-D-alanine Hydrate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Formulation of proteins in vacuum-dried glasses. II. Process and storage stability in sugar-free amino acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Cyclohexyl- D -alanine = 99.0 NT calc. based on dry substance, water 1mol/mol 58717-02-5 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. process-technology-online.com [process-technology-online.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Accelerated Synthesis of Peptides Incorporating D-Cyclohexylalanine Using Microwave-Assisted Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids, such as D-cyclohexylalanine (D-Cha), is a critical strategy in modern drug discovery to enhance peptide stability, potency, and conformational rigidity. However, the steric bulk of the cyclohexyl side chain presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete couplings and low purity of the final product. This application note provides a detailed protocol for the efficient synthesis of peptides containing D-cyclohexylalanine utilizing microwave-assisted SPPS (MW-SPPS). We will explore the mechanistic advantages of microwave energy in overcoming steric hindrance, detail optimized coupling and deprotection protocols, and provide guidelines for cleavage, purification, and analysis.

Introduction: The Rationale for D-Cyclohexylalanine and Microwave Intervention

D-cyclohexylalanine, a non-natural analog of phenylalanine, is of high interest to medicinal chemists. Its bulky, aliphatic cyclohexyl side chain can impart several beneficial properties to a peptide therapeutic:

-

Enhanced Metabolic Stability: The cyclohexyl group provides steric shielding, protecting the peptide backbone from proteolytic degradation by exopeptidases and endopeptidases.

-

Conformational Rigidity: The bulky side chain restricts the conformational freedom of the peptide, which can lock it into a bioactive conformation, thereby increasing receptor affinity and selectivity.

-

Increased Lipophilicity: The aliphatic nature of the side chain can enhance the peptide's ability to cross cellular membranes.

Despite these advantages, the synthesis of D-Cha-containing peptides is notoriously difficult using conventional SPPS methods. The steric hindrance of the cyclohexyl group significantly slows down the kinetics of the amide bond formation, often resulting in incomplete reactions and the accumulation of deletion sequences.

Microwave-assisted SPPS has emerged as a transformative technology to address these challenges.[1][2][3] Microwave energy provides rapid, uniform, and efficient heating of the reaction mixture directly.[4] This targeted energy input dramatically accelerates the reaction rates of both the coupling and deprotection steps in SPPS, surmounting the kinetic barriers associated with sterically hindered amino acids like D-cyclohexylalanine.[5][6] The benefits include significantly reduced synthesis times, higher coupling efficiencies, and improved purity of the crude peptide product.[1][6]

Mechanistic Insight: Why Microwave Energy Excels

Microwave energy accelerates peptide synthesis through dielectric heating.[5] Polar molecules in the reaction mixture, primarily the solvent (e.g., DMF), align with the rapidly oscillating electric field of the microwaves. This rapid realignment generates friction, leading to instantaneous and uniform heating throughout the reaction vessel. This is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.

For the coupling of a sterically hindered amino acid like D-cyclohexylalanine, this rapid heating provides several key advantages:

-

Increased Kinetic Energy: The elevated temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which are necessary to overcome the activation energy barrier of the sterically hindered coupling.

-

Disruption of Peptide Aggregation: Peptide chains, especially those containing hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[5] Microwave heating can disrupt these secondary structures and intermolecular hydrogen bonds, improving resin solvation and reagent accessibility.[5]

-

Enhanced Reagent Diffusion: The increased temperature reduces solvent viscosity, facilitating the diffusion of activated amino acids and coupling reagents into the resin beads.

Experimental Workflow: A Validated Protocol

This section provides a step-by-step protocol for the synthesis of a model peptide containing D-cyclohexylalanine on a microwave peptide synthesizer, such as the CEM Liberty Blue™.[7]

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA Resin (Low Loading) | Major Resin Suppliers | 100-200 mesh, ~0.35 meq/g |

| Fmoc-D-Cyclohexylalanine (Fmoc-D-Cha-OH) | Amino Acid Suppliers | Peptide Synthesis Grade |

| Other Fmoc-protected Amino Acids | Amino Acid Suppliers | Peptide Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Chemical Suppliers | Anhydrous, >99% |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Coupling Reagent Suppliers | >99% |

| N,N-Dimethylformamide (DMF) | Chemical Suppliers | Peptide Synthesis Grade |

| Piperidine | Chemical Suppliers | Reagent Grade |

| Trifluoroacetic Acid (TFA) | Chemical Suppliers | Reagent Grade, >99% |

| Triisopropylsilane (TIS) | Chemical Suppliers | Reagent Grade, >98% |

| Dichloromethane (DCM) | Chemical Suppliers | HPLC Grade |

| Diethyl Ether | Chemical Suppliers | Anhydrous |

| Acetonitrile (ACN) | Chemical Suppliers | HPLC Grade |

Synthesis Workflow Diagram

Caption: Microwave-assisted SPPS workflow for peptides with D-cyclohexylalanine.

Step-by-Step Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

1. Resin Preparation: a. Place 285 mg of Rink Amide MBHA resin (~0.35 meq/g) in the synthesizer's reaction vessel. b. Swell the resin in DMF for 30 minutes. c. Perform an initial Fmoc deprotection cycle using 20% piperidine in DMF with microwave heating (e.g., 75°C for 3 minutes).

2. Amino Acid Coupling Cycle (Standard Amino Acids): a. Reagent Preparation: Prepare a 0.2 M solution of the Fmoc-amino acid in DMF, a 0.5 M solution of DIC in DMF, and a 1 M solution of Oxyma Pure in DMF. b. Coupling: Add a 5-fold excess of the Fmoc-amino acid solution, DIC, and Oxyma Pure to the reaction vessel. c. Microwave Irradiation: Apply microwave power to maintain a temperature of 75-90°C for 5 minutes.[1] d. Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.

3. D-Cyclohexylalanine Coupling Cycle (Sterically Hindered): a. Rationale: Due to the steric bulk of D-Cha, a modified coupling protocol is recommended to ensure complete reaction. At elevated temperatures, carbodiimide-based coupling is preferred over onium salt methods to minimize the risk of epimerization. b. Reagent Preparation: Use the same reagent concentrations as for standard amino acids. c. Coupling: Add a 5-fold excess of Fmoc-D-Cha-OH solution, DIC, and Oxyma Pure. d. Microwave Irradiation: Apply microwave power to maintain a temperature of 90°C. Extend the reaction time to 10-15 minutes. A double coupling (repeating the coupling step) may be beneficial for particularly difficult sequences. e. Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.

4. Fmoc Deprotection Cycle: a. Add 20% piperidine in DMF to the resin. b. Microwave Irradiation: Apply microwave power to maintain a temperature of 75-90°C for 3 minutes.[1] c. Wash: Drain and wash the resin thoroughly with DMF to remove all traces of piperidine.

5. Chain Elongation: a. Repeat steps 2-4 for each amino acid in the peptide sequence.